what is the chemical structure of usaramine N-oxide
what is the chemical structure of usaramine N-oxide
This guide provides a comprehensive overview of the chemical and biological properties of usaramine N-oxide, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, analytical methodologies, and pharmacokinetic data.
Chemical Structure and Properties
Usaramine N-oxide is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities.[1] It is specifically classified as a tertiary amine oxide and is structurally related to its parent compound, usaramine.[1] This compound has been isolated from plants such as Crotalaria pallida and is noted for its anti-inflammatory properties.[2][3]
The molecule is characterized by a macrocyclic lactone structure containing a pyrrolizidine nucleus with an N-oxide functional group.[1] The presence of the polar N-oxide group generally increases water solubility and can influence the molecule's metabolic fate and biological activity compared to its tertiary amine precursor.[4]
Table 1: Physicochemical Properties of Usaramine N-oxide
| Property | Value | Reference |
| CAS Number | 117020-54-9 | [5][6] |
| Molecular Formula | C₁₈H₂₅NO₇ | [5][6][7] |
| Molecular Weight | 367.39 g/mol | [5][7] |
| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |
| Stereochemistry | (3E,5R,6S,14aR,14bR)- | [5] |
| SMILES | C/C=C/1\C--INVALID-LINK--OCC2=CC[N+]3([C@H]2--INVALID-LINK--OC1=O)[O-])(CO)O">C@HC | [1] |
| Predicted pKa | 11.96 ± 0.40 | [5] |
| Storage | 2-8 °C, dry, sealed | [5] |
Biological Activity and Pharmacokinetics
While identified as having anti-inflammatory activity, the specific signaling pathways through which usaramine N-oxide exerts its effects are not extensively detailed in publicly available literature. Pyrrolizidine alkaloids as a class can exhibit significant toxicity, primarily hepatotoxicity, which is a critical consideration in any drug development context.[8]
Pharmacokinetic studies have been conducted in rats to understand the behavior of usaramine and its N-oxide metabolite. A study highlighted sex-based differences in its pharmacokinetic profile after intravenous and oral administration.[8][9]
Table 2: Pharmacokinetic Parameters of Usaramine (URM) and Usaramine N-oxide (UNO) in Rats After Intravenous Administration of URM (1 mg/kg)
| Parameter | Male Rats | Female Rats | Reference |
| URM AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 | [8][9] |
| UNO AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 | [8][9] |
| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | [8][9] |
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate quantification and study of usaramine N-oxide. Below are methodologies for its analysis in biological matrices and a general approach to its synthesis.
A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of usaramine and usaramine N-oxide in rat plasma.[8][9]
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Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog).[10]
-
Add 400 µL of a precipitating agent (e.g., acetonitrile) to the sample.[10]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.[10]
-
For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.[10]
-
The sample is now ready for injection into the LC-MS/MS system.[10]
-
-
Chromatographic Conditions
-
Mass Spectrometry
-
Detection: Tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI), positive mode.
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Table 3: LC-MS/MS Method Performance Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 1–2,000 ng/mL | [8][9][10] |
| Correlation Coefficient (r²) | > 0.995 | [10] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [10] |
| Intra-assay Precision (%CV) | < 7.5% | [10] |
| Inter-assay Precision (%CV) | < 7.5% | [10] |
| Accuracy (% Bias) | Within ±15% | [10] |
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General Principle: The process involves reacting the tertiary amine (usaramine) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[11] Organic per-acids like peroxyacetic acid can also be used.[11]
-
Reaction Steps:
-
Dissolve the tertiary amine in a suitable solvent.
-
Introduce a catalyst, such as an inorganic per-compound of an acid-forming element (e.g., from group VI of the periodic table).[11]
-
Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.[11]
-
Maintain the reaction at a controlled temperature (e.g., 40°C to 80°C) until the reaction is complete.[11]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the N-oxide product using methods like chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of usaramine N-oxide.
References
- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Usaramine N-oxide | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Usaramine N-oxide | 117020-54-9 | XU180152 | Biosynth [biosynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
